3-Bromo-4-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-Bromo-4-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring, a bromopyridine moiety, and a methanone group, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromopyridine and pyrrolidine moieties suggests possible interactions with biological targets.
Medicine
Medicinal chemistry applications include the development of new therapeutic agents. The compound’s structure is reminiscent of known pharmacophores, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in halogen bonding, while the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone
- [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone
- [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Uniqueness
What sets 3-Bromo-4-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine apart is its combination of functional groups, which provides a unique set of chemical properties. The presence of both bromopyridine and pyrrolidine moieties allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3/c1-23-15-3-2-11(19)8-13(15)17(22)21-7-5-12(10-21)24-16-4-6-20-9-14(16)18/h2-4,6,8-9,12H,5,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEGILNIOVFJPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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